2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes a benzodioxole moiety, a pyridopyrimidine core, and a thiazolidinone ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the pyridopyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using standard reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperature and pressure, with specific catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Heparinoid Compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its complex structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C23H20N4O4S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-26-22(29)18(33-23(26)32)9-15-20(25-19-7-4-13(2)11-27(19)21(15)28)24-10-14-5-6-16-17(8-14)31-12-30-16/h4-9,11,24H,3,10,12H2,1-2H3/b18-9- |
InChI Key |
QWZWEVQWEIJSGG-NVMNQCDNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)SC1=S |
Origin of Product |
United States |
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